molecular formula C11H17NO2 B13277217 N-isopropyl-3,5-dimethoxyaniline CAS No. 108103-33-9

N-isopropyl-3,5-dimethoxyaniline

Cat. No.: B13277217
CAS No.: 108103-33-9
M. Wt: 195.26 g/mol
InChI Key: PQFGHNDKTDSVJW-UHFFFAOYSA-N
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Description

N-isopropyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C11H17NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with isopropyl and methoxy groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3,5-dimethoxyaniline typically involves the alkylation of 3,5-dimethoxyaniline with isopropyl halides under basic conditions. One common method is the reaction of 3,5-dimethoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isopropyl-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-3,5-dimethoxyaniline is unique due to the combination of isopropyl and methoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .

Properties

CAS No.

108103-33-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3,5-dimethoxy-N-propan-2-ylaniline

InChI

InChI=1S/C11H17NO2/c1-8(2)12-9-5-10(13-3)7-11(6-9)14-4/h5-8,12H,1-4H3

InChI Key

PQFGHNDKTDSVJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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